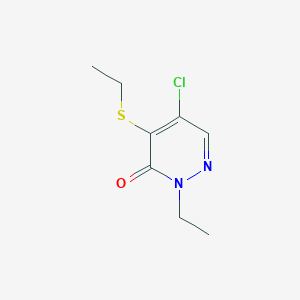

5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one

Description

5-Chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 5, an ethyl group at position 2, and an ethylthio (ethylsulfanyl) group at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. The structural modifications in this compound influence its electronic, steric, and solubility properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

CAS No. |

105651-67-0 |

|---|---|

Molecular Formula |

C8H11ClN2OS |

Molecular Weight |

218.70 g/mol |

IUPAC Name |

5-chloro-2-ethyl-4-ethylsulfanylpyridazin-3-one |

InChI |

InChI=1S/C8H11ClN2OS/c1-3-11-8(12)7(13-4-2)6(9)5-10-11/h5H,3-4H2,1-2H3 |

InChI Key |

HHLRVZUPZQLTON-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)Cl)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine derivatives with diketones or their equivalents.

Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.

Thioether Formation: The ethylthio group is introduced by reacting the intermediate compound with ethanethiol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethylthio groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Reactivity and Functional Group Interactions

- Thioether vs. Ether Groups: Ethylthio substituents (SEt) are less polar than methoxy (OMe) groups, affecting solubility and reactivity. For instance, SEt groups may participate in nucleophilic substitution reactions more readily than OMe due to sulfur’s polarizability .

- Halogen Substituents: Iodo derivatives (e.g., ) are heavier and more reactive in cross-coupling reactions compared to chloro analogues, offering pathways for further functionalization.

- Alkynyl vs.

Purification and Stability

- The target compound’s synthesis likely involves purification via preparative TLC (similar to ), whereas methylthio derivatives () require column chromatography, suggesting differences in polarity.

- Stability may vary with substituents: thioethers are prone to oxidation, necessitating inert storage conditions, while chloro or iodo groups are more chemically inert .

Biological Activity

5-Chloro-2-ethyl-4-(ethylthio)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique molecular structure, which includes a chlorinated pyridazine ring and an ethylthio group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁ClN₂OS. Its structure features a five-membered ring containing two nitrogen atoms, which contributes to its chemical reactivity and potential biological activity. The presence of functional groups such as chlorine and ethylthio significantly influences its biological interactions.

Biological Activities

Preliminary studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research suggests that it may possess anticancer properties, although detailed studies are still needed to elucidate the mechanisms involved.

- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Research Findings

A variety of studies have been conducted to explore the biological activity of this compound. Below are some notable findings:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Case Studies

- Anticancer Study : A study investigating the effect of this compound on human cancer cell lines demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The compound was found to induce apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial pathogens, showing promising results in inhibiting growth, suggesting its potential as a lead compound for developing new antibiotics.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary hypotheses suggest that its activity may be linked to:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cellular proliferation and survival.

- Modulation of Signaling Pathways : It may affect various signaling pathways involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.